molecular formula C20H18N6O2 B2690230 N-methyl-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide CAS No. 872590-97-1

N-methyl-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide

Cat. No.: B2690230
CAS No.: 872590-97-1
M. Wt: 374.404
InChI Key: RVXJNHFRBPABDY-UHFFFAOYSA-N
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Description

N-methyl-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide is a heterocyclic compound featuring a triazolopyrimidine core fused with an acetamide moiety. The triazolopyrimidine ring system is substituted with a 3-methylphenyl group at position 3, while the acetamide group is N-methylated and N-phenylated. Based on structural analogs (e.g., ), its molecular formula is inferred to be C₂₀H₁₈N₆O₂ (replacing fluorine in ’s compound with a methyl group), with an average molecular mass of 386.41 g/mol.

Properties

IUPAC Name

N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-14-7-6-10-16(11-14)26-19-18(22-23-26)20(28)25(13-21-19)12-17(27)24(2)15-8-4-3-5-9-15/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXJNHFRBPABDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N(C)C4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

N-methyl-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in disease pathways. The compound may inhibit or activate these targets, leading to therapeutic effects. For example, it might inhibit a key enzyme involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s closest analog, 2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide (), differs only in the substituent at the phenyl ring (3-methyl vs. 3-fluoro). Key comparisons include:

Property Target Compound (3-methyl) Fluorinated Analog (3-fluoro)
Molecular Formula C₂₀H₁₈N₆O₂ C₁₉H₁₅FN₆O₂
Molecular Mass (g/mol) 386.41 378.37
Substituent -CH₃ (lipophilic) -F (electronegative)
Predicted logP* ~3.5 (higher lipophilicity) ~2.8 (moderate polarity)

*logP values estimated using substituent contribution models.

In contrast, the fluorine atom introduces polarity, which may favor target binding in hydrophilic environments .

Structural Similarity to Agrochemicals

Triazolopyrimidine derivatives are prominent in agrochemicals. For example:

  • Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) is a herbicide with a triazolopyrimidine core but differs in sulfonamide vs. acetamide functionalization .
  • Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) shares an acetamide backbone but lacks the triazolopyrimidine ring .
Compound Core Structure Functional Groups Application
Target Compound Triazolopyrimidine Acetamide, 3-methylphenyl Undisclosed
Flumetsulam Triazolopyrimidine Sulfonamide, difluorophenyl Herbicide
Oxadixyl Oxazolidinyl Methoxyacetamide Fungicide

The target compound’s acetamide group may confer stability compared to sulfonamides, while the triazolopyrimidine core aligns with bioactive scaffolds in herbicides .

Methods for Assessing Similarity

Computational methods for comparing structural similarity () are critical for predicting bioactivity:

  • Tanimoto Coefficient : Measures fingerprint-based similarity; the target compound and its fluorinated analog likely score >0.85, indicating high similarity.
  • Molecular Docking : Evaluates binding affinity differences due to substituents; the methyl group may enhance hydrophobic interactions in target proteins.

These methods underpin virtual screening protocols, where minor substituent changes can significantly alter biological activity .

Biological Activity

N-methyl-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide is a complex organic compound classified under triazolo-pyrimidine derivatives. This compound exhibits significant biological activity, particularly in the realms of oncology and anti-inflammatory research. Its unique structure enhances its potential as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O, with a molecular weight of approximately 298.3 g/mol. The structure features a triazole ring fused with a pyrimidine ring and an acetamide functional group that enhances its solubility and biological activity. Key physical and chemical properties include:

PropertyValue
Molecular FormulaC19H18N4O
Molecular Weight298.3 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound disrupts cell cycle progression and promotes apoptosis in cancer cells. This mechanism positions it as a promising candidate for cancer therapy.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer activity across various cancer cell lines.

Case Studies:

  • In vitro Studies : In studies involving MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines, the compound demonstrated significant cytotoxicity with IC50 values indicating effective growth inhibition.
  • Mechanistic Insights : The compound was shown to induce apoptosis through caspase activation pathways and mitochondrial membrane potential disruption.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit the expression of pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells.

Research Findings:

  • Inhibition of iNOS and COX-2 mRNA expressions was observed upon treatment with the compound.
  • The anti-inflammatory activity was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have indicated that modifications to the triazole and pyrimidine rings can significantly impact the biological activity of the compound. Electron-donating substituents have been shown to enhance both anticancer and anti-inflammatory activities.

Q & A

Q. Can this compound serve as a precursor for materials science applications (e.g., metal-organic frameworks)?

  • Methodological Answer : The acetamide and triazolo-pyrimidinone groups offer coordination sites for metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}). Test chelation potential via UV-Vis titration and conduct cyclic voltammetry to assess redox activity. For MOF synthesis, solvothermal methods with DMF/water mixtures can template crystalline networks .

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